

A Comprehensive Technical Guide to **Tris[2-(diphenylphosphino)ethyl]phosphine (PP₃)**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Tris[2-(diphenylphosphino)ethyl]phosphine</i>
Cat. No.:	B1580798

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Tetridentate Phosphine Ligand

In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount. At the heart of many such systems lies the judicious choice of a coordinating ligand. **Tris[2-(diphenylphosphino)ethyl]phosphine**, often abbreviated as PP₃, has emerged as a powerful and versatile tetridentate phosphine ligand. Its unique structural architecture, featuring a central phosphorus atom linked to three diphenylphosphinoethyl arms, bestows upon it a remarkable ability to coordinate with a variety of transition metals, thereby enabling a wide spectrum of catalytic transformations. This guide provides an in-depth exploration of the core attributes of PP₃, from its fundamental physicochemical properties to its applications in cutting-edge chemical synthesis, with a focus on the practical insights essential for researchers in the field.

The Chemical Abstracts Service (CAS) has assigned the number 23582-03-8 to **Tris[2-(diphenylphosphino)ethyl]phosphine**.^{[1][2][3][4]} This unique identifier is crucial for unambiguously identifying the compound in chemical databases and literature.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a ligand's physical and chemical characteristics is fundamental to its effective application. PP_3 is a white, crystalline solid at room temperature.^{[4][5]} Key properties are summarized in the table below:

Property	Value	Reference
CAS Number	23582-03-8	[1][2][3][6]
Molecular Formula	$\text{C}_{42}\text{H}_{42}\text{P}_4$	[1][2][3]
Molecular Weight	670.68 g/mol	[3][6]
Melting Point	134-139 °C	[1][4][6]
Appearance	White Powder	[4][5]
Solubility	Soluble in many organic solvents such as THF, CH_2Cl_2 , and toluene.	

The tripodal nature of PP_3 allows it to act as a "tripod" ligand, capable of coordinating to a metal center in a κ^4 -fashion. This coordination mode often enforces a specific geometry around the metal, which can be leveraged to control the stereoselectivity and reactivity of catalytic processes.

Synthesis and Handling: Practical Considerations for the Laboratory

The synthesis of **Tris[2-(diphenylphosphino)ethyl]phosphine** typically involves the reaction of tris(2-chloroethyl)phosphine with lithium diphenylphosphide.^[7] However, for most laboratory applications, it is more practical to procure the compound from commercial suppliers.

Safe Handling and Storage:

Tris[2-(diphenylphosphino)ethyl]phosphine is classified as harmful if swallowed, in contact with skin, or if inhaled.^{[1][8]} It can also cause skin and serious eye irritation, as well as respiratory irritation.^{[1][8]} Therefore, stringent safety precautions are necessary when handling this compound.

Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or a face shield are mandatory.^[9]
- Skin Protection: Wear appropriate protective gloves and a lab coat.^[9]
- Respiratory Protection: Use a NIOSH-approved respirator or work in a well-ventilated fume hood, especially when handling the powder.^[9]

Handling Procedures:

- Avoid generating dust.^[9]
- Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine groups.^[9]
- Wash hands thoroughly after handling.^[9]

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.^[9]
- Keep away from incompatible substances such as strong oxidizing agents.

Applications in Homogeneous Catalysis: A Workhorse Ligand

The true utility of PP_3 lies in its broad applicability as a ligand in homogeneous catalysis. Its ability to stabilize various transition metal complexes has made it a valuable tool in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions:

PP₃ has demonstrated its efficacy as a ligand in several palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis and drug discovery.

These include:

- Suzuki-Miyaura Coupling: The formation of carbon-carbon bonds between organoboranes and organic halides.
- Heck Reaction: The reaction of an unsaturated halide with an alkene.
- Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide.
- Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds.
- Stille Coupling: The reaction of an organotin compound with an organic halide.
- Negishi Coupling: The coupling of an organozinc compound with an organic halide.
- Hiyama Coupling: The reaction of an organosilane with an organic halide.

The role of the PP₃ ligand in these reactions is multifaceted. It stabilizes the active palladium catalyst, prevents its aggregation into inactive palladium black, and influences the rates of oxidative addition and reductive elimination, the key elementary steps in the catalytic cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tris[2-(diphenylphosphino)ethyl]phosphine, 97% | Fisher Scientific [fishersci.ca]
- 2. Tris[2-(diphenylphosphino)ethyl]phosphine, 97% 25 g | Request for Quote [thermofisher.com]
- 3. strem.com [strem.com]
- 4. 316830010 [thermofisher.com]
- 5. echemi.com [echemi.com]

- 6. 三[2-(二苯基磷)乙基]磷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1,2-Bis(diphenylphosphino)ethylene - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Tris[2-(diphenylphosphino)ethyl]phosphine (PP₃)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580798#cas-number-for-tris-2-diphenylphosphino-ethyl-phosphine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com